molecular formula C14H12N6O2S B12169313 4-{[([1,2,4]Triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzamide

4-{[([1,2,4]Triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzamide

Cat. No.: B12169313
M. Wt: 328.35 g/mol
InChI Key: IIYWKWKCCIZBFX-UHFFFAOYSA-N
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Description

4-{[([1,2,4]Triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzamide is a complex organic compound that features a triazolopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[([1,2,4]Triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.

    Acetylation: The acetyl group is added using acetic anhydride or acetyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the amide bond, typically using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions can target the triazolopyridazine core.

    Substitution: Various substitution reactions can occur, especially at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolopyridazine derivatives.

    Substitution: Substituted benzamides and triazolopyridazines.

Scientific Research Applications

4-{[([1,2,4]Triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzamide has several applications:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core is known to bind to active sites, inhibiting enzyme activity. This interaction can disrupt key biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Cyproheptadine Related Compound C

Uniqueness

4-{[([1,2,4]Triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzamide is unique due to its specific structural features, such as the triazolopyridazine core and the sulfanyl group. These features confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H12N6O2S

Molecular Weight

328.35 g/mol

IUPAC Name

4-[[2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino]benzamide

InChI

InChI=1S/C14H12N6O2S/c15-14(22)9-1-3-10(4-2-9)17-12(21)7-23-13-6-5-11-18-16-8-20(11)19-13/h1-6,8H,7H2,(H2,15,22)(H,17,21)

InChI Key

IIYWKWKCCIZBFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NN3C=NN=C3C=C2

Origin of Product

United States

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